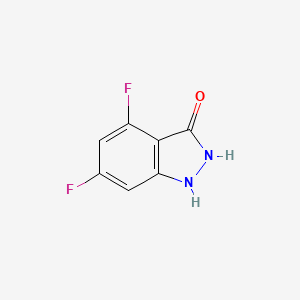

4,6-difluoro-1H-indazol-3-ol

Overview

Description

“4,6-difluoro-1H-indazol-3-ol” is a chemical compound with the linear formula C7H4F2N2O . It is used for industrial and scientific research purposes .

Synthesis Analysis

The synthesis of indazoles, which includes “4,6-difluoro-1H-indazol-3-ol”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “4,6-difluoro-1H-indazol-3-ol” consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The molecular weight is 170.12 g/mol .

Scientific Research Applications

Anti-Inflammatory Agents

The indazole nucleus, particularly derivatives like “4,6-difluoro-1H-indazol-3-ol”, has been studied for its potential anti-inflammatory properties. Researchers have synthesized various indazole derivatives and evaluated their effectiveness in vivo for conditions such as arthritis and edema. For instance, certain indazole compounds have demonstrated significant anti-inflammatory activity with minimal ulcerogenic potential .

Antimicrobial Activity

Indazole derivatives are also explored for their antimicrobial efficacy. The structural diversity of the indazole nucleus allows for the synthesis of compounds that can act against a range of microbial pathogens. This includes potential treatments for bacterial, fungal, and viral infections, with some derivatives showing promise as anti-HIV agents .

Anticancer Applications

The “4,6-difluoro-1H-indazol-3-ol” derivative is part of a broader class of indazoles that exhibit antiproliferative activity against various neoplastic cell lines. Certain indazole carboxamides have been found to inhibit cell growth at low micromolar concentrations, indicating their potential as anticancer agents .

Hypoglycemic Effects

Indazole compounds have been investigated for their hypoglycemic effects, which could be beneficial in the treatment of diabetes. By modifying the indazole structure, researchers aim to develop new drugs that can effectively manage blood glucose levels .

Cardiovascular Research

Indazoles have shown potential in cardiovascular research, particularly as antihypertensive agents. The modification of the indazole core structure could lead to the development of new medications that help manage high blood pressure and related cardiovascular conditions .

Respiratory Disease Treatment

Recent studies have identified “4,6-difluoro-1H-indazol-3-ol” derivatives as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is a promising target for the treatment of respiratory diseases. These compounds were discovered through a structure-based design approach and have shown potential in preclinical models .

Neurodegenerative Disease Research

Indazole derivatives, including those related to “4,6-difluoro-1H-indazol-3-ol”, have been utilized in the development of novel compounds for neurodegenerative diseases like Parkinson’s disease. For example, certain fluorine-18 labeled indazole compounds have been synthesized for use in positron emission tomography (PET) imaging to study brain activity and disease progression .

Enzyme Inhibition

The indazole moiety is a key structure in the design of enzyme inhibitors. Derivatives of “4,6-difluoro-1H-indazol-3-ol” have been used to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which play a role in inflammatory processes and diseases such as osteoarthritis. By inhibiting these enzymes, indazole derivatives can reduce the production of pro-inflammatory mediators .

Safety and Hazards

Future Directions

The future directions in the research of indazoles, including “4,6-difluoro-1H-indazol-3-ol”, involve the development of new synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Mechanism of Action

Target of Action

Indazole derivatives, which include 4,6-difluoro-1h-indazol-3-ol, have been found to interact with a variety of targets, including leucine-rich repeat kinase 2 (lrrk2) . LRRK2 is associated with Parkinson’s disease, and mutations that increase its activity in the brain are linked to the disease .

Mode of Action

Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 4,6-difluoro-1H-indazol-3-ol may interact with its targets by inhibiting enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

For instance, LRRK2 is involved in the regulation of synaptic vesicle trafficking, autophagy, and mitochondrial function . Therefore, 4,6-difluoro-1H-indazol-3-ol could potentially influence these pathways and their downstream effects.

Pharmacokinetics

Indazole derivatives are generally known for their broad range of chemical and biological properties , which suggests that they may have favorable ADME properties

Result of Action

Given its potential interaction with lrrk2, it may have effects related to the regulation of synaptic vesicle trafficking, autophagy, and mitochondrial function . These effects could potentially contribute to its therapeutic potential in diseases like Parkinson’s.

properties

IUPAC Name |

4,6-difluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVQYYUSQKIJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646403 | |

| Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887567-77-3 | |

| Record name | 4,6-Difluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

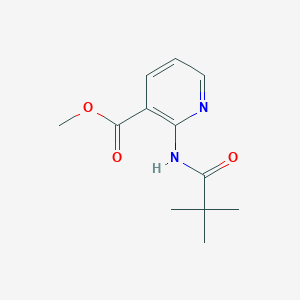

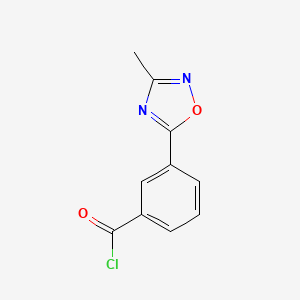

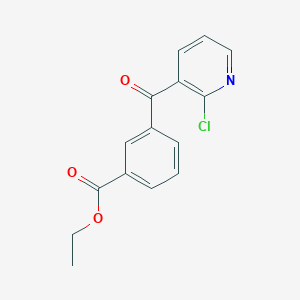

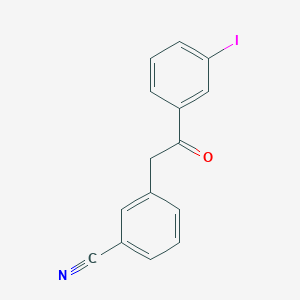

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

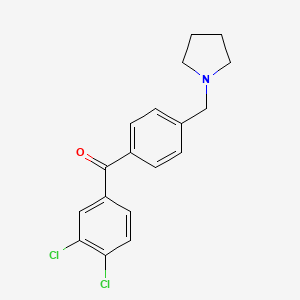

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methylpiperazino)methyl]-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B1613833.png)